2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H30BN3O3 and its molecular weight is 359.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C29H30N8O2, with a molecular weight of 522.6 g/mol. The structure includes a piperazine moiety and a dioxaborolane group, which are significant for its biological interactions.
Research indicates that the compound may act as an inhibitor of specific protein kinases, particularly those involved in cancer pathways. For instance, it has been shown to selectively inhibit DDR1 (Discoidin Domain Receptor 1), which is implicated in various cancers. The inhibition of DDR1 can lead to reduced tumor cell migration and invasion, making it a target for cancer therapy.
1. Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant anticancer properties. It was found to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells with an IC50 value of approximately 23.8 nM against DDR1. The compound effectively suppressed tumorigenicity and cell migration in NSCLC models at concentrations ranging from 1.25 to 5 μM .
2. Selectivity and Potency
The selectivity of the compound for DDR1 over other kinases is notable. In comparative studies, it showed minimal inhibitory effects on DDR2 and other kinases such as Bcr-Abl and c-Kit, indicating a favorable selectivity profile that could reduce off-target effects in therapeutic applications .
Case Study 1: NSCLC Cell Lines
A study evaluated the effect of the compound on NSCLC cell lines using wound healing assays and transwell assays. Results indicated that treatment with the compound significantly reduced wound closure by up to 84% at higher concentrations (5 μM), demonstrating its potential as a therapeutic agent in lung cancer treatment .
Case Study 2: In Vivo Models
Further investigations into animal models have shown that the administration of this compound resulted in a marked reduction in tumor size and metastasis when compared to control groups. These findings support its potential use in clinical settings for managing advanced cancer cases.
Data Summary Table
Biological Activity | IC50 Value | Selectivity | Effect on Cell Migration |
---|---|---|---|
DDR1 Inhibition | 23.8 nM | High | Reduced by up to 84% |
DDR2 Inhibition | 1740 nM | Low | Not significant |
Bcr-Abl Inhibition | >10 μM | Negligible | Not significant |
c-Kit Inhibition | >10 μM | Negligible | Not significant |
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BN3O3/c1-18(2)19(3,4)26-20(25-18)15-7-6-8-16(13-15)21-17(24)14-23-11-9-22(5)10-12-23/h6-8,13H,9-12,14H2,1-5H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISGCAVJDFIXGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CN3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.